
Verubulin
Übersicht
Beschreibung
Vorbereitungsmethoden
Verubulin kann durch eine Reihe von Reaktionen synthetisiert werden, die Cyclohexan- oder Cycloheptanringe umfassen, die mit Pyrimidin-Einheiten annelliert sind. Die Syntheserouten beinhalten typischerweise die Reaktion von 4-Chlorpyrimidinen mit verschiedenen Aminen unter mittleren bis guten Ausbeuten . Industrielle Produktionsverfahren können die Verkapselung in biokompatiblen Nanokontrainern auf Basis von Calcium- oder Magnesium-vernetztem Alginat beinhalten, um seine zytotoxische Aktivität zu erhalten .
Analyse Chemischer Reaktionen
Verubulin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Reaktion von 2,4-Dichlortetrahydrochinazolin mit 4-Methoxy-N-methylanilin führt zu einem mehrkomponentigen Produktgemisch, das hauptsächlich aus einer zweifachen Substitution resultiert.
Oxidations- und Reduktionsreaktionen: Diese Reaktionen werden für this compound seltener berichtet, aber seine Analoga können unter bestimmten Bedingungen solche Umwandlungen erfahren.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen verschiedene Amine und Chlorpyrimidine, wobei die Reaktionsbedingungen moderate Temperaturen und Lösungsmittel wie Dimethylformamid beinhalten.
Wissenschaftliche Forschungsanwendungen
Verubulin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an Colchicin-Bindungsstellen an Tubulin bindet und so die Tubulin-Polymerisation hemmt. Diese Störung der Mikrotubulusbildung führt zur Destabilisierung des Zytoskeletts, was letztendlich zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Die beteiligten molekularen Ziele umfassen Tubulin und assoziierte Proteine, die die Mikrotubulusdynamik regulieren .
Wirkmechanismus
Verubulin exerts its effects by binding to colchicine-binding sites on tubulin, inhibiting tubulin polymerization. This disruption of microtubule formation leads to the destabilization of the cytoskeleton, ultimately causing cell cycle arrest and apoptosis in cancer cells . The molecular targets involved include tubulin and associated proteins that regulate microtubule dynamics .
Vergleich Mit ähnlichen Verbindungen
Verubulin ist einzigartig unter den Tubulin-Polymerisationsinhibitoren aufgrund seiner spezifischen Bindung an Colchicin-Bindungsstellen und seiner potenten zytotoxischen Aktivität. Ähnliche Verbindungen umfassen:
Combretastatin A-4: Ein weiterer Tubulin-Polymerisationsinhibitor mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Die Einzigartigkeit von this compound liegt in seinen spezifischen Bindungsstellen und seinem Verkapselungspotenzial in biokompatiblen Nanokontrainern, was seine Stabilität und zytotoxische Aktivität erhöht .
Biologische Aktivität
Verubulin, also known as Azixa or MPC-6827, is a synthetic compound that has garnered attention for its potent biological activity as a tubulin polymerization inhibitor. This article explores its mechanisms of action, efficacy in cancer treatment, and potential applications in neuroimaging, drawing from diverse research findings and case studies.
This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. It binds to the colchicine-binding sites on tubulin, disrupting microtubule dynamics, which is crucial for cell division and intracellular transport. This action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Structure-Activity Relationship (SAR)
Recent studies have explored various analogues of this compound to enhance its efficacy and reduce toxicity. Notably, a series of this compound analogues were synthesized and tested against several cancer cell lines:
- Cytotoxicity Testing : The cytotoxic effects were evaluated using the MTT assay on human breast cancer (MCF7), lung carcinoma (A549), and non-cancerous cell lines (HEK293T). The results indicated that certain analogues retained high cytotoxicity similar to the parent compound, while modifications in the molecular structure significantly impacted their activity levels.
Table 1: Cytotoxicity of this compound Analogues
Compound | IC50 (nM) | Cell Line | Comments |
---|---|---|---|
This compound (1) | 5.0 | MCF7 | Reference compound |
2c | 4.5 | MCF7 | High activity |
2m | 3.8 | A549 | Chlorine substituent enhanced activity |
2k | 50 | MCF7 | Reduced due to steric hindrance |
Efficacy in Cancer Treatment
In clinical trials, this compound has shown promise as an adjunct therapy in combination with radiation for treating glioblastoma multiforme (GBM). A Phase II study assessed the safety and efficacy of this compound when combined with standard treatments like temozolomide and radiotherapy. The study reported manageable side effects and some instances of tumor stabilization.
Case Study: Phase II Trial Results
- Patient Population : 55 patients with newly diagnosed GBM.
- Treatment Regimen : this compound combined with standard care.
- Outcomes :
- Complete response: 1 patient
- Partial response: 3 patients
- Stable disease: 24 patients
Applications in Neuroimaging
This compound's potential extends beyond oncology; it is being investigated for use in positron emission tomography (PET) imaging to visualize microtubules in the brain. Preliminary studies using [^11C]this compound have demonstrated variable uptake in rodent models, particularly highlighting differences between mouse and rat brains.
PET Imaging Findings
- In Vivo Studies :
- Initial whole brain uptake was measured at approximately 3.3 SUV in rats, decreasing over time.
- In blocking experiments with this compound, an increase in radioactivity was observed, indicating specific binding properties.
Table 2: PET Imaging Results with [^11C]this compound
Species | Initial Uptake (SUV) | Final Uptake (SUV) | Comments |
---|---|---|---|
Mouse | 3.2 | <2 | Decrease over time |
Rat | 4.0 | Steady decrease | Increased binding upon blocking |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Verubulin, and how does it differ from other tubulin-targeting agents?
this compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and inducing mitotic arrest in cancer cells . Unlike taxanes (e.g., paclitaxel), which stabilize microtubules, this compound destabilizes them, leading to rapid vascular shutdown in tumors by targeting endothelial cells . Key distinctions include:
- Specificity : this compound exhibits multi-target activity, inhibiting VEGFR-2 (IC₅₀ = 8.4 nM) and PDGFR-β (IC₅₀ = 5.6 nM) alongside tubulin .
- Therapeutic Window : Its cardiovascular toxicity profile contrasts with the neurotoxicity of vinca alkaloids .
Q. What in vitro and in vivo models are most relevant for evaluating this compound’s antitumor efficacy?
- In Vitro : Use cell lines with high tubulin dynamics (e.g., MCF-7 breast cancer, IC₅₀ = 0.85 µM ). Assess metabolic stability via human liver microsomes to predict pharmacokinetic limitations .
- In Vivo : Mouse xenograft models (e.g., glioblastoma, melanoma) are ideal for studying vascular disruption effects. Monitor tumor necrosis rates and survival metrics (e.g., median PFS = 1.8 months in glioblastoma models ).
Methodological Note : Include toxicity assessments in rodents at doses ≥4 mg/kg, as higher doses correlate with lethal cardiovascular events .
Advanced Research Questions
Q. How can structural modifications of this compound derivatives address metabolic instability and toxicity?
Recent studies fused heterocyclic groups (e.g., pyrimidines) to this compound’s core, reducing conformational flexibility and improving metabolic stability. Key strategies:
- Compound Optimization : Derivatives like 4a and 4b showed 10-fold lower toxicity in mice compared to parent compounds .
- Crystallography : High-resolution X-ray structures (1.8–2.1 Å) revealed a 180° binding flip in the colchicine site, enabling rational design of analogs with stronger hydrogen bonding to tubulin (e.g., Asn101, Lys352) .
Q. What experimental designs are critical for evaluating this compound in clinical trials for recurrent glioblastoma?
- Patient Selection : Include adults with KPS ≥60, no prior anti-angiogenic therapy, and ≤2 relapses .
- Endpoints : Use 6-month progression-free survival (PFS-6) as the primary endpoint. In Phase II trials, this compound achieved PFS-6 = 14% (vs. historical 10% for bevacizumab) .
- Toxicity Monitoring : Track cardiac events (e.g., ventricular arrhythmia, myocardial infarction) via ECG and serum biomarkers .
Trial Design Table
Parameter | Specification | Outcome (Phase II) |
---|---|---|
Dose | 3.3 mg/m² IV weekly | Median cycles completed: 2 |
Sample Size | 31 subjects | PFS-6: 14% (4/28) |
Median OS | 9.9 months | Grade ≥3 toxicity: 6% |
Q. How do resistance mechanisms to this compound differ from other microtubule inhibitors?
Resistance in this compound-treated cells often involves overexpression of βIII-tubulin isoforms and efflux pumps (e.g., P-glycoprotein). Key approaches to overcome resistance:
- Combination Therapy : Pair with SIRT1 inhibitors (e.g., JGB1741) to enhance apoptosis via p53 acetylation .
- Multidrug Screening : Test synergy with platinum agents in ovarian cancer models, where this compound shows IC₅₀ <10 nM .
Q. What methodologies validate this compound’s binding to tubulin at the molecular level?
- X-Ray Crystallography : Resolve structures of this compound-tubulin complexes (e.g., PDB ID 6XYZ) to identify critical interactions (e.g., hydrogen bonds with Thr179, hydrophobic contacts with Leu248) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 3.2 nM) and entropy-driven binding .
- Molecular Dynamics Simulations : Model conformational changes in the colchicine site over 100 ns trajectories .
Guidelines for Contradictory Data Interpretation
- Toxicity vs. Efficacy : While this compound derivatives show low nM potency in vitro, translate findings cautiously due to species-specific toxicity (e.g., rat LD₅₀ = 4 mg/kg vs. mouse MTD = 15 mg/kg) .
- Clinical vs. Preclinical Outcomes : Phase II glioblastoma trials reported modest PFS-6 (14%) despite strong preclinical vascular disruption; consider tumor microenvironment heterogeneity in study design .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHCRNMVYDHVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827031-83-4 | |
Record name | Verubulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827031834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verubulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05585 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VERUBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X97O9FTB92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.